molecular formula C16H11NO2 B14274702 2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione CAS No. 136613-13-3

2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione

Cat. No.: B14274702
CAS No.: 136613-13-3
M. Wt: 249.26 g/mol
InChI Key: WAYYQTOFXYMTHX-UHFFFAOYSA-N
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Description

2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione is an organic compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a phenylethenyl group attached to the isoindole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione can be achieved through several methods. One common approach involves the Wittig reaction, which is a well-known method for forming carbon-carbon double bonds. In this reaction, a phosphorus ylide reacts with an aldehyde or ketone to form the desired alkene product . The reaction conditions typically involve the use of a strong base such as sodium hydride or butyllithium in a suitable solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig reactions or other carbon-carbon bond-forming reactions. The choice of method depends on factors such as cost, yield, and scalability. The use of solid-phase synthesis techniques and continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

Major Products

The major products formed from these reactions depend on the specific reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes .

Mechanism of Action

The mechanism of action of 2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(2-Phenylethenyl)-1H-isoindole-1,3(2H)-dione include:

Uniqueness

This compound is unique due to its isoindole ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

CAS No.

136613-13-3

Molecular Formula

C16H11NO2

Molecular Weight

249.26 g/mol

IUPAC Name

2-(2-phenylethenyl)isoindole-1,3-dione

InChI

InChI=1S/C16H11NO2/c18-15-13-8-4-5-9-14(13)16(19)17(15)11-10-12-6-2-1-3-7-12/h1-11H

InChI Key

WAYYQTOFXYMTHX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CN2C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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